molecular formula C12H17N3O2S B4689932 N-(2-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide

N-(2-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide

Cat. No. B4689932
M. Wt: 267.35 g/mol
InChI Key: AHQZUAAVQZCDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a hydrazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is not fully understood. However, it has been reported to exert its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and regulation of gene expression. It has also been reported to modulate various signaling pathways, including the PI3K/AKT and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In cancer research, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, it has been reported to regulate blood glucose levels by increasing insulin secretion and improving insulin sensitivity. In inflammation research, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-(2-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has various advantages and limitations for lab experiments. It is relatively easy to synthesize and has been reported to exhibit good stability. However, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

The research on N-(2-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is still in its early stages, and there are many future directions for its study. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to study its pharmacokinetics and bioavailability to optimize its therapeutic efficacy. Additionally, further research is needed to fully understand its mechanism of action and signaling pathways.

Scientific Research Applications

N-(2-ethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, it has been reported to exhibit anti-proliferative and cytotoxic effects on cancer cells. In diabetes research, it has been reported to exhibit hypoglycemic effects by regulating blood glucose levels. In inflammation research, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(2-ethylphenyl)-3-[(2-methoxyacetyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-3-9-6-4-5-7-10(9)13-12(18)15-14-11(16)8-17-2/h4-7H,3,8H2,1-2H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQZUAAVQZCDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NNC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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